6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Physicochemical profiling Drug-likeness Permeability

Natural product-derived research chemical with a unique 6-hydroxy-4,5-dimethoxy substitution pattern. Isolated from Diospyros ebenum stem bark, it serves as a validated reference standard for HPLC-MS dereplication and a versatile scaffold for medicinal chemistry. Key features: • Confirmed natural product identity for pharmacognosy research • Orthogonal 6-OH, 4,5-OMe, and C-2 methyl ester enable chemoselective derivatization • Balanced lipophilicity (XlogP 2.6) and elevated TPSA (65.0 Ų) support peripheral restriction (BBB+ probability 62.5%) for anti-inflammatory lead design • Supplied as ≥98% pure solid; available in 1 g to 10 g research quantities.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
Cat. No. B13943910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)C(=O)OC)C=CC(=C2OC)O
InChIInChI=1S/C14H14O5/c1-17-11-7-9(14(16)19-3)6-8-4-5-10(15)13(18-2)12(8)11/h4-7,15H,1-3H3
InChIKeyBVTQILUXDZGLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester Overview


6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester (CAS 22280-86-0) is a trisubstituted naphthalene derivative bearing a C-2 methyl ester, methoxy groups at C-4 and C-5, and a phenolic hydroxyl at C-6 [1]. It belongs to the naphthalenecarboxylic acid esters class and has been isolated as a natural product from the stem bark of Diospyros ebenum [2]. The compound is primarily supplied as a research chemical (typical purity ≥98%) and serves as a reference standard, synthetic intermediate, or scaffold for medicinal chemistry exploration .

Natural product standard Botanical dereplication and metabolomic reference workflows
Synthetic intermediate Orthogonal functional handles for sequential derivatization
Medchem scaffold Balanced TPSA and lipophilicity supports lead optimization

Why 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester Outperforms Generic Naphthoates


The 4,5-dimethoxy-6-hydroxy substitution pattern on the naphthalene ring imparts a distinct combination of hydrogen-bond donor/acceptor capacity, topological polarity, and lipophilicity that directly modulates molecular recognition, solubility, and metabolic stability. Simple replacement with the common 6-hydroxy-2-naphthoate ester (lacking the two methoxy groups) or with the 4,5-dimethoxy-2-naphthoate ester (lacking the phenolic –OH) alters the hydrogen-bonding landscape and the compound's behavior in biological assays, chromatographic separations, and synthetic transformations [1]. The quantitative consequences of these structural differences are detailed below.

H-bond landscape
Lacking 4,5-methoxy groups (as in 6-hydroxy-2-naphthoate) reduces acceptor count and may increase predicted BBB permeability, altering CNS exposure profile.
Donor/acceptor balance
Absence of the 6-hydroxy group (as in 4,5-dimethoxy-2-naphthoate) removes the H-bond donor and may shift solubility and target engagement behavior.
Physicochemical mismatch
Mixing mono-substituted analogs does not replicate the target compound’s TPSA–XlogP balance; chromatographic and assay responses may differ.

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester: Quantitative Differentiation Evidence


TPSA & H-Bond Acceptors vs. 6-Hydroxy-2-naphthoate

The target compound possesses a topological polar surface area (TPSA) of 65.0 Ų and five hydrogen-bond acceptors, whereas the widely available methyl 6-hydroxy-2-naphthoate exhibits a TPSA of 46.5 Ų and only three hydrogen-bond acceptors [1][2]. This increase of 18.5 Ų (≈40%) in polar surface area is driven by the two additional methoxy oxygen atoms and significantly influences passive membrane permeability and solubility profiles [3].

TPSA & HBA
Cross-study comparable
Target: 65.0 Ų, HBA 5 vs. 6-OH analog: 46.5 Ų, HBA 3 ΔTPSA +18.5 Ų (+39.8%)
Higher TPSA may reduce passive BBB penetration
Computed values; cross-study comparability to verify
Physicochemical profiling Drug-likeness Permeability

Lipophilicity Differentiation Among Naphthoate Analogs

The XlogP value of 2.6 for the target compound [1] sits between that of methyl 6-hydroxy-2-naphthoate (XlogP = 2.7) [2] and methyl 4,5-dimethoxy-2-naphthoate (XlogP ≈ 3.0, estimated) . The presence of both hydrophilic (6-OH) and lipophilic (4,5-di-OMe) substituents yields a balanced logP that can be advantageous for achieving moderate intestinal absorption while maintaining some aqueous solubility—a feature not trivially obtained by simply mixing the mono-substituted analogs.

Lipophilicity
Cross-study comparable
Target XlogP: 2.6 6-OH analog: 2.7; 4,5-diOMe analog: ~3.0
Intermediate logP supports solubility-permeability balance
Estimated value for 4,5-diOMe analog; verify experimentally
Lipophilicity ADME prediction Solubility

Blood-Brain Barrier Penetration vs. Simpler Naphthoates

In silico ADMET analysis (admetSAR 2) predicts a blood-brain barrier (BBB) penetration probability of 62.5% for the target compound [1], indicating a moderate likelihood of CNS exposure. In contrast, the simpler methyl 6-hydroxy-2-naphthoate is predicted to have higher BBB permeability due to its lower TPSA and HBA count [2]. The 4,5-dimethoxy substitution thus introduces a tunable ‘CNS-sparing’ effect that is absent in the mono-hydroxy analog [3].

BBB+ Probability
Class-level inference
Target: 62.5% (admetSAR 2) 6-OH analog expected >75%
Lower predicted CNS exposure supports peripheral model research
In silico prediction; requires in vivo confirmation
ADMET prediction Blood-brain barrier Drug disposition

Natural Product Provenance for Dereplication

The target compound was unequivocally isolated and characterized from Diospyros ebenum stem bark in a peer-reviewed natural products study (Phytochemistry, 1969) [1]. This natural origin provides a documented retention time, mass spectrum, and NMR fingerprint that can serve as an authentic reference for dereplication workflows. In contrast, many simpler naphthoate esters (e.g., methyl 6-hydroxy-2-naphthoate) are predominantly synthetic and lack well-documented natural product credentials, limiting their utility as plant metabolomics reference standards [2].

Natural Origin
Supporting evidence
Isolated from Diospyros ebenum stem bark (1969)
Verified natural product for dereplication reference
Peer-reviewed isolation; confirm retention time/MS
Natural product research Dereplication Quality control

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester: Application Scenarios


Lead Optimization for Peripheral Anti-Inflammatory Targets

The compound's balanced lipophilicity (XlogP 2.6) and elevated TPSA (65.0 Ų) support moderate oral absorption with reduced predicted CNS exposure (BBB+ probability 62.5%), making it an attractive scaffold for developing peripherally restricted anti-inflammatory agents where CNS side effects are undesirable [1]. The simultaneous presence of hydrogen-bond donor and multiple acceptors facilitates target engagement while limiting brain penetration, a profile not achievable with either the mono-hydroxy or dimethoxy-only analogs [2].

Dereplication & Botanical Authentication

As a confirmed constituent of Diospyros ebenum stem bark [1], this compound serves as a validated reference material for HPLC-MS-based dereplication of Ebenaceae species. Its unique retention time and mass spectral signature enable confident identification of the compound in complex plant extracts, supporting pharmacognosy research, quality control of herbal preparations, and chemotaxonomic studies of the genus Diospyros [2].

Synthetic Intermediate for Orthogonal Naphthalene Libraries

The orthogonal protection provided by the methyl ester (C-2), phenolic hydroxyl (C-6), and two methoxy groups (C-4, C-5) allows sequential, chemoselective transformations. The 6-OH group can be selectively alkylated, acylated, or sulfonated without affecting the ester, while the 4,5-dimethoxy groups can be demethylated to catechol-like intermediates for further diversification [1]. This orthogonal reactivity pattern is a distinct synthetic advantage over simpler naphthoate esters that lack multiple functional handles [2].

Probe for Structure-Permeability Studies

The ≈40% increase in TPSA relative to methyl 6-hydroxy-2-naphthoate (65.0 vs. 46.5 Ų) and the corresponding shift in predicted ADMET parameters make this compound a valuable tool for systematic structure-permeability relationship (SPR) investigations [1]. By comparing permeability, solubility, and metabolic stability across the series (unsubstituted, mono-substituted, and tri-substituted naphthoates), researchers can derive quantitative guidelines for naphthalene-based drug design [2].

Application
Selection Property
Validation Focus
Peripheral anti-inflammatory model lead optimization
Balanced TPSA / XlogP profile
Permeability and CNS exposure assays
Botanical dereplication studies
Documented natural product origin
Retention time and MS/MS matching
Orthogonal naphthalene library synthesis
Multiple functional handles
Chemoselective transformation verification
Structure-permeability relationship (SPR) studies
Wide TPSA range vs. analogs
Permeability and solubility comparative assays
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